Rebaudioside O chemical structure and properties
Rebaudioside O chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to Rebaudioside O, intended to support research, development, and application of this compound. While specific data for Rebaudioside O is still emerging, this guide consolidates available information and draws comparisons with other well-characterized steviol glycosides.
Chemical Structure and Properties
Rebaudioside O is a diterpene glycoside, with a central steviol aglycone core linked to seven sugar moieties. Its complex structure contributes to its characteristic taste profile and physicochemical properties.
Table 1: Chemical and Physical Properties of Rebaudioside O and Related Steviol Glycosides
| Property | Rebaudioside O | Rebaudioside A | Rebaudioside B | Stevioside |
| Chemical Formula | C₆₂H₁₀₀O₃₇[1][2][3] | C₄₄H₇₀O₂₃[4] | C₃₈H₆₀O₁₈[5] | C₃₈H₆₀O₁₈ |
| Molecular Weight | 1437.44 g/mol [1][3] | 967.01 g/mol [4] | 804.88 g/mol [5] | 804.88 g/mol |
| IUPAC Name | [(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[6] | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[4] | (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid[5] | (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-19-oic acid β-D-glucopyranosyl ester |
| CAS Number | 1220616-48-7[1][2] | 58543-16-1[4] | 58543-17-2[5] | 57817-89-7 |
| Appearance | White to off-white solid[1] | White to off-white crystalline powder[7] | Data not available | White to off-white powder or granular[7] |
| Melting Point | Data not available | 242-244 °C[4] | Data not available | 196-198 °C[7] |
| Specific Rotation | Data not available | [α]D²⁵ -29.4° (anhydrous) | Data not available | [α]D²⁵ -34.2° (as is) |
| Solubility | Soluble in DMSO (≥ 50 mg/mL)[1] | Poorly soluble in water and ethanol; solubility increases in water-ethanol mixtures and with temperature.[8][9] | Data not available | Poorly soluble in water; soluble in ethanol.[7][8][9] |
| Storage | -20°C, protect from light[1] | -20°C | Data not available | Room temperature |
Biological Properties and Signaling Pathways
The primary biological property of Rebaudioside O is its ability to elicit a sweet taste perception. This is achieved through its interaction with the sweet taste receptors, a heterodimer of T1R2 and T1R3, which are G-protein coupled receptors located on the surface of taste cells in the oral cavity.
Beyond its role as a sweetener, other steviol glycosides have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. These effects are often attributed to the modulation of cellular signaling pathways such as the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival. While specific studies on Rebaudioside O are limited, it is plausible that it may share some of these properties with other members of its chemical class.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
The ADME profile of steviol glycosides, including by extension Rebaudioside O, is characterized by poor absorption in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by the gut microbiota to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and subsequently excreted.
Toxicology studies conducted on various rebaudiosides have generally indicated a lack of genotoxic, carcinogenic, or teratogenic effects. The acceptable daily intake (ADI) for steviol glycosides, expressed as steviol equivalents, has been established by regulatory bodies based on extensive safety assessments of the more abundant steviol glycosides.
Experimental Protocols
Extraction and Purification of Rebaudioside O from Stevia rebaudiana
The following is a general protocol for the extraction and purification of steviol glycosides, which can be adapted for the isolation of Rebaudioside O.
Methodology:
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Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with a suitable solvent, typically hot water or an alcohol-water mixture (e.g., 70% ethanol). The extraction is usually performed with agitation at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 1-2 hours).
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Filtration and Clarification: The crude extract is filtered to remove solid plant material. The filtrate may then be clarified using techniques such as flocculation with agents like calcium hydroxide or aluminum sulfate, followed by microfiltration to remove suspended solids and high molecular weight impurities.
-
Adsorption Chromatography: The clarified extract is passed through a column packed with a macroporous adsorbent resin. The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away.
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Elution: The adsorbed steviol glycosides are eluted from the resin using a solvent gradient, typically an increasing concentration of ethanol in water. Fractions are collected and analyzed for their glycoside composition.
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Concentration and Crystallization: Fractions enriched in Rebaudioside O are pooled and concentrated under reduced pressure. The concentrated solution is then subjected to crystallization, often by the addition of a co-solvent or by cooling, to obtain purified Rebaudioside O crystals.
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Drying: The purified crystals are dried under vacuum to remove residual solvents.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the separation and quantification of steviol glycosides.
Typical HPLC Parameters:
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Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.
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Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.
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Quantification: Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Spectroscopic Analysis
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, is used for the identification and confirmation of Rebaudioside O. Fragmentation patterns in tandem MS (MS/MS) experiments provide structural information by showing the sequential loss of sugar units. For Rebaudioside O ([M-H]⁻), a precursor ion at m/z 1435 would be expected, with fragment ions corresponding to the loss of its various sugar residues.
Conclusion
Rebaudioside O is a complex steviol glycoside with potential as a natural, non-caloric sweetener. This guide provides a foundational understanding of its chemical and biological properties, as well as the methodologies used for its isolation and analysis. Further research is warranted to fully characterize its sensory profile, pharmacological activities, and to optimize its production and application in the food and pharmaceutical industries. As a minor glycoside, advancements in extraction and purification technologies will be crucial for its commercial viability.
References
- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 3. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ijpsi.org [ijpsi.org]
- 7. nutrafoods.eu [nutrafoods.eu]
- 8. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
